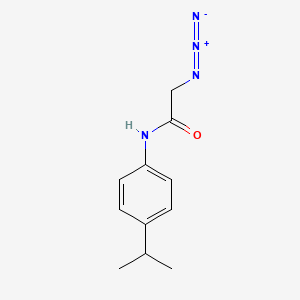

2-azido-N-(4-isopropylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azido-N-(4-isopropylphenyl)acetamide is a chemical compound with the molecular formula C11H14N4O It is characterized by the presence of an azido group (-N3) attached to the acetamide moiety, which is further substituted with a 4-isopropylphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(4-isopropylphenyl)acetamide typically involves the reaction of 4-isopropylphenylamine with chloroacetyl chloride to form N-(4-isopropylphenyl)chloroacetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound. The reaction conditions generally include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

化学反応の分析

Types of Reactions

2-Azido-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles, such as amines or thiols, under mild conditions.

Cycloaddition: Alkynes, often in the presence of a copper catalyst (CuAAC reaction).

Major Products Formed

Reduction: 2-amino-N-(4-isopropylphenyl)acetamide.

Substitution: Various substituted acetamides depending on the nucleophile used.

Cycloaddition: 1,2,3-triazoles.

科学的研究の応用

Chemical Applications

Synthesis of Complex Molecules

2-Azido-N-(4-isopropylphenyl)acetamide serves as a precursor in the synthesis of more complex organic molecules. Its azido group allows for participation in click chemistry reactions, particularly in the formation of triazoles through Huisgen 1,3-dipolar cycloaddition. This reaction is significant due to its high efficiency and selectivity, making it a valuable tool in synthetic organic chemistry.

| Reaction Type | Description | Example Products |

|---|---|---|

| Cycloaddition | Forms triazoles via azido group participation | 1,2,3-Triazoles |

| Reduction | Converts azido group to amine using reducing agents | 2-amino-N-(4-isopropylphenyl)acetamide |

| Nucleophilic Substitution | Azido group replaced by other nucleophiles | Various substituted acetamides |

Biological Applications

Drug Discovery and Development

The compound is under investigation for its potential interactions with biological molecules, which can be useful in drug development. The azido group can facilitate bioorthogonal reactions, allowing for selective labeling and modification of biomolecules. This property is particularly advantageous in studying protein interactions and cellular mechanisms.

Pharmacological Properties

Research has indicated that this compound may exhibit antimicrobial and anticancer activities. Preliminary studies suggest that derivatives of this compound could serve as lead compounds in the development of new therapeutic agents.

Industrial Applications

Material Science

In the field of polymer chemistry, this compound is explored for its potential use in the development of new materials. The ability to incorporate azido groups into polymers can lead to materials with enhanced properties such as increased thermal stability and improved mechanical strength.

Case Studies

- Synthesis of Triazoles : A study demonstrated the efficient synthesis of various triazole derivatives using this compound as a starting material. The reaction conditions were optimized to achieve high yields with minimal side products, showcasing the compound's utility in synthetic applications .

- Biological Interaction Studies : Research involving this compound highlighted its potential as a scaffold for drug development. The azido functionality was shown to enable selective labeling of target proteins, facilitating studies on protein interactions and pathways relevant to disease mechanisms .

- Polymer Development : Investigations into the incorporation of azido groups into polymer matrices revealed enhanced properties such as increased cross-linking density and improved thermal stability. These findings suggest that this compound could play a crucial role in advancing material science applications .

作用機序

The mechanism of action of 2-azido-N-(4-isopropylphenyl)acetamide largely depends on the specific application and the target molecule. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules. The compound’s interactions with molecular targets and pathways are still under investigation, but it is believed to exert its effects through the formation of reactive intermediates that can modify proteins and other cellular components.

類似化合物との比較

2-Azido-N-(4-isopropylphenyl)acetamide can be compared with other azido-substituted acetamides, such as:

2-Azidoacetamide: Lacks the 4-isopropylphenyl group, making it less hydrophobic and potentially less selective in biological applications.

2-Azido-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of an isopropyl group, which may affect its reactivity and interactions with other molecules.

2-Azido-N-(4-tert-butylphenyl)acetamide: Contains a bulkier tert-butyl group, which can influence its steric properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

生物活性

2-Azido-N-(4-isopropylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The azide functional group is known for its versatility in organic synthesis and has been implicated in various biological applications, including as a precursor for bioactive compounds. This article explores the biological activity of this compound, supported by research findings, case studies, and data comparisons.

- Chemical Formula : C11H14N4O

- CAS Number : 1006679-47-5

- Molecular Weight : 218.26 g/mol

The biological activity of this compound is primarily attributed to its azide group, which can participate in various chemical reactions leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially affecting cellular processes.

Anticancer Activity

Research into azide-containing compounds has revealed potential anticancer activities. For example, azides can induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and DNA damage. A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could also exhibit anticancer effects.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several azide derivatives against common pathogens. The results indicated that compounds with similar structures to this compound showed promising inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Study 2: Anticancer Screening

In another investigation, a series of azide-containing compounds were screened for their anticancer properties using the MTT assay. Compounds structurally related to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic activity.

Data Table: Biological Activity Comparison

特性

IUPAC Name |

2-azido-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8(2)9-3-5-10(6-4-9)14-11(16)7-13-15-12/h3-6,8H,7H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFLNEBKZYFLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。